2-{[(E)-(4-methoxy-3-nitrophenyl)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile
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Overview
Description
2-{[(E)-(4-methoxy-3-nitrophenyl)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile is a heterocyclic compound that belongs to the class of furan derivatives. This compound is characterized by its complex structure, which includes a furan ring substituted with various functional groups, making it a subject of interest in synthetic organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(E)-(4-methoxy-3-nitrophenyl)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile typically involves the condensation of 2-amino-4,5-diphenylfuran-3-carbonitrile with 4-methoxy-3-nitrobenzaldehyde in the presence of an acid catalyst. The reaction is carried out in an ethanol solvent under reflux conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[(E)-(4-methoxy-3-nitrophenyl)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophilic reagents like hydrazine and hydroxylamine are employed.
Major Products
Oxidation: Formation of nitro-oxide derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted furan derivatives.
Scientific Research Applications
2-{[(E)-(4-methoxy-3-nitrophenyl)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Medicine: Explored for its potential use in drug development due to its complex structure and functional groups.
Industry: Utilized in the production of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-{[(E)-(4-methoxy-3-nitrophenyl)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile involves its interaction with various molecular targets. The compound’s functional groups allow it to bind to specific enzymes and receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(E)-(2-nitrophenyl)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile
- 2-{[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile
Uniqueness
2-{[(E)-(4-methoxy-3-nitrophenyl)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C25H17N3O4 |
---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
2-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]-4,5-diphenylfuran-3-carbonitrile |
InChI |
InChI=1S/C25H17N3O4/c1-31-22-13-12-17(14-21(22)28(29)30)16-27-25-20(15-26)23(18-8-4-2-5-9-18)24(32-25)19-10-6-3-7-11-19/h2-14,16H,1H3/b27-16+ |
InChI Key |
DURDIZMCPWGFEF-JVWAILMASA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/C2=C(C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C#N)[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NC2=C(C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
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